molecular formula C16H22N2O B4504001 N-(3-methylbutyl)-2-(2-methyl-1H-indol-1-yl)acetamide

N-(3-methylbutyl)-2-(2-methyl-1H-indol-1-yl)acetamide

Cat. No.: B4504001
M. Wt: 258.36 g/mol
InChI Key: UNVBXPJBZVBNMA-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-2-(2-methyl-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C16H22N2O and its molecular weight is 258.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 258.173213330 g/mol and the complexity rating of the compound is 303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiallergic Agents Development

A study explored the synthesis of new N-(pyridin-4-yl)-(indol-3-yl)alkylamides as novel antiallergic compounds. This research aimed at discovering compounds with improved antiallergic potency by varying the indole substituents and the length of the alkanoic chain. One compound, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, demonstrated significant antiallergic activity in both in vitro and in vivo models, suggesting the potential of similar acetamide derivatives in developing antiallergic therapies (Menciu et al., 1999).

Antioxidant Activity

Another study focused on the synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives to evaluate their antioxidant activity. The derivatives showed considerable antioxidant activity, highlighting the relevance of acetamide derivatives in developing new antioxidant agents. This underscores the potential utility of incorporating specific functional groups into the acetamide framework to enhance biological activity (Gopi & Dhanaraju, 2020).

Molecular Structure Studies

Research on the molecular structures of gaseous acetamide and N-methylacetamide via electron diffraction sheds light on the impact of hydrogen bonding on molecular dimensions. Such structural analyses are crucial for understanding the physicochemical properties of acetamide derivatives and their interactions in different states, providing a foundation for designing compounds with desired properties (Kimura & Aoki, 1953).

Muscarinic Agonist Activity

The synthesis and evaluation of substituted N-(silatran-1-ylmethyl)acetamides revealed partial muscarinic agonist activity. This study exemplifies how structural modifications of acetamide derivatives can modulate their interaction with biological receptors, offering insights into designing compounds for specific therapeutic targets (Pukhalskaya et al., 2010).

Properties

IUPAC Name

N-(3-methylbutyl)-2-(2-methylindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-12(2)8-9-17-16(19)11-18-13(3)10-14-6-4-5-7-15(14)18/h4-7,10,12H,8-9,11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVBXPJBZVBNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CC(=O)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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